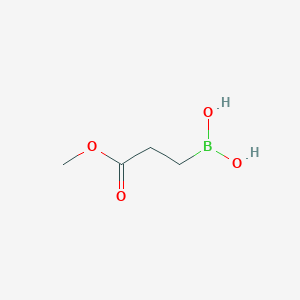
(3-Methoxy-3-oxopropyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-3-oxopropyl)boronic acid typically involves the reaction of boronic acid derivatives with appropriate organic reagents. One common method is the reaction of boronic esters with methoxy-substituted organic compounds under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-3-oxopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the compound into boronic esters or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halides or amines . Reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various boronic acid derivatives, esters, and substituted organic compounds .
Scientific Research Applications
(3-Methoxy-3-oxopropyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methoxy-3-oxopropyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes and modulate their activity . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Methoxy-3-oxopropyl)boronic acid include:
Phenylboronic acid: Known for its use in glucose sensing and as a building block in organic synthesis.
Methylboronic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Vinylboronic acid: Employed in polymer chemistry and material science.
Uniqueness
What sets this compound apart is its unique methoxy and oxo functional groups, which provide distinct reactivity and selectivity in chemical reactions . This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1290145-64-0 |
|---|---|
Molecular Formula |
C4H9BO4 |
Molecular Weight |
131.93 g/mol |
IUPAC Name |
(3-methoxy-3-oxopropyl)boronic acid |
InChI |
InChI=1S/C4H9BO4/c1-9-4(6)2-3-5(7)8/h7-8H,2-3H2,1H3 |
InChI Key |
LKPSOTQNJGGQSV-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















